3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Description
1,2,4-Triazolo[4,3-b]pyridazine is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of the ring members . They are of prime importance due to their extensive therapeutic uses .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives has been reported in the literature . For example, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .
Molecular Structure Analysis
1,2,4-Triazolo[4,3-b]pyridazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Future Directions
Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b]pyridazine-based drugs for the treatment of multifunctional diseases . The use of ionic liquids as nontoxic benign solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .
Mechanism of Action
Target of Action
The compound “3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This results in the prevention of cell division and proliferation, particularly in cancer cells where these processes are often dysregulated .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle pathway. CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to mitosis. Inhibition of CDK2 can therefore lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
1,2,4-triazole derivatives are generally well-absorbed and exhibit good bioavailability . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need to be studied further for a comprehensive understanding.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest . This can result in the death of cancer cells, or at least a slowdown in their growth and proliferation .
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-10(25)19-12-5-7-15(27-2)14(9-12)20-18(26)13-6-8-16-21-22-17(11-3-4-11)24(16)23-13/h5-9,11H,3-4H2,1-2H3,(H,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGBBBPZZJIPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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